molecular formula C19H15FN4O2S B293552 3-[(4-fluorophenoxy)methyl]-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-[(4-fluorophenoxy)methyl]-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B293552
M. Wt: 382.4 g/mol
InChI Key: VQFVSHLBQVABHH-NYYWCZLTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-fluorophenoxy)methyl]-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been found to exhibit various biochemical and physiological effects that make it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 3-[(4-fluorophenoxy)methyl]-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound acts by inhibiting various enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer progression. The compound has also been found to modulate the activity of various neurotransmitters and receptors, which may contribute to its potential therapeutic effects in neurodegenerative diseases.
Biochemical and Physiological Effects:
3-[(4-fluorophenoxy)methyl]-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects. The compound has been found to reduce the production of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo models. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth. In addition, the compound has been found to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[(4-fluorophenoxy)methyl]-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its high purity, stability, and reproducibility. The compound can be synthesized in large quantities, which makes it suitable for high-throughput screening assays. However, the limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations. Careful consideration should be given to the dosage and administration of this compound in lab experiments.

Future Directions

There are several future directions for the research on 3-[(4-fluorophenoxy)methyl]-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, the potential therapeutic applications of the compound in other diseases should be explored. Finally, the toxicity and pharmacokinetics of the compound should be further studied to ensure its safety and efficacy.
In conclusion, 3-[(4-fluorophenoxy)methyl]-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a promising compound that has potential therapeutic applications in various diseases. Further research is needed to fully understand its mechanism of action, optimize its synthesis method, and explore its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-[(4-fluorophenoxy)methyl]-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-fluorobenzyl alcohol and 4-methoxyphenylacetic acid with thiosemicarbazide and triethyl orthoformate. The reaction is carried out in the presence of a catalyst and under specific conditions to yield the desired product. The synthesis method has been optimized to obtain high yields and purity of the compound.

Scientific Research Applications

3-[(4-fluorophenoxy)methyl]-6-[(E)-2-(4-methoxyphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound has been tested in various in vitro and in vivo models, and the results have been promising.

properties

Molecular Formula

C19H15FN4O2S

Molecular Weight

382.4 g/mol

IUPAC Name

3-[(4-fluorophenoxy)methyl]-6-[(E)-2-(4-methoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H15FN4O2S/c1-25-15-7-2-13(3-8-15)4-11-18-23-24-17(21-22-19(24)27-18)12-26-16-9-5-14(20)6-10-16/h2-11H,12H2,1H3/b11-4+

InChI Key

VQFVSHLBQVABHH-NYYWCZLTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F

SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)COC4=CC=C(C=C4)F

Origin of Product

United States

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